Aminopterin (N-[4-[[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]-L-glutamic acid) is a folic acid analog that acts as a potent inhibitor of dihydrofolate reductase (DHFR). [] It is classified as an antimetabolite and has played a crucial role in scientific research for its ability to interfere with cellular processes that depend on folic acid, particularly DNA synthesis. [, , , ]
Aminopterin is classified as an antifolate drug and is derived from folic acid. It was first synthesized in the 1940s and has been used in various medical applications, including cancer therapy and as a selective agent in cell culture media. Its use has diminished with the advent of methotrexate, which has a more favorable therapeutic index .
The synthesis of aminopterin involves several steps that typically start from pteridine derivatives. One common method includes the following stages:
The synthesis parameters such as temperature, solvent choice, and reaction times are critical for optimizing yield and purity. Typically, reactions are conducted under controlled conditions to minimize degradation due to light and heat .
Aminopterin has a molecular formula of and a molecular weight of approximately 440.41 g/mol . The structure consists of:
The pteridine ring is essential for its biological activity as it mimics folic acid's structure, allowing it to bind to dihydrofolate reductase effectively. The spatial arrangement and electronic properties of these functional groups are crucial for its inhibitory action against the enzyme .
Aminopterin participates in several key chemical reactions:
The inhibition constant (Ki) values indicate strong binding affinity to dihydrofolate reductase, showcasing its potency as an antifolate agent .
Aminopterin's mechanism of action primarily revolves around its role as an inhibitor of dihydrofolate reductase. By competing with dihydrofolate for binding sites on the enzyme, aminopterin effectively blocks the production of tetrahydrofolate. This blockade leads to:
Aminopterin exhibits several notable physical and chemical properties:
Property | Measurement |
---|---|
Molecular Weight | 440.41 g/mol |
Melting Point | ~200 °C |
Solubility | Slightly soluble in ethanol; moderately soluble in water |
Stability | Sensitive to light/heat |
Aminopterin has several important applications in both clinical and research settings:
Aminopterin (chemical name: N-(4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid) was first synthesized by American biochemist Yellapragada Subbarow and his team at American Cyanamid Company (Lederle Laboratories) in the 1940s. This compound emerged from systematic efforts to modify the folic acid structure, specifically by substituting the 4-hydroxyl group with an amino moiety, creating a 4-aminofolic acid derivative [1] [6]. The strategic modification aimed to generate a competitive inhibitor of folate-dependent enzymes, capitalizing on the critical role of folates in nucleotide biosynthesis.
In 1947, pediatric pathologist Sidney Farber conducted landmark clinical trials using Aminopterin to induce temporary remissions in children with acute lymphoblastic leukemia. This marked the first successful pharmacological intervention for leukemia and validated the concept of antimetabolite therapy in oncology [1] [6]. By 1953, Lederle Laboratories commercially marketed Aminopterin for pediatric leukemia. However, manufacturing complexities—including its light sensitivity and tendency to degrade under heat—complicated large-scale production. These challenges, alongside evolving clinical preferences, led to its discontinuation in 1964 in favor of Methotrexate [1] [6]. Beyond oncology, Aminopterin demonstrated efficacy in autoimmune conditions. Off-label use cleared psoriatic lesions in over 4,000 patients in the 1950s–1960s, establishing its immunomodulatory potential [1].
Aminopterin and Methotrexate (originally named Amethopterin) are structurally homologous 4-aminofolate antifolates but exhibit key biochemical distinctions. Aminopterin lacks the N-methyl group at the N10 position present in Methotrexate (see Table 1). This minor structural difference significantly impacts their pharmacological behavior [1] [6].
Table 1: Structural and Functional Attributes of Aminopterin vs. Methotrexate
Attribute | Aminopterin | Methotrexate |
---|---|---|
IUPAC Name | (2S)-2-(4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamido)pentanedioic acid | (2S)-2-[(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzoyl)amino]pentanedioic acid |
Substituent at N10 | Hydrogen | Methyl group |
Enzyme Affinity (Kd) | ~5 pM for Dihydrofolate Reductase | ~1–10 nM for Dihydrofolate Reductase |
Polyglutamation Efficiency | High (retains potency as polyglutamate) | Moderate |
Clinical Adoption | Discontinued (1964) | First-line antifolate |
Functionally, Aminopterin demonstrates a 10- to 100-fold higher binding affinity for Dihydrofolate Reductase compared to Methotrexate, attributable to reduced steric hindrance at its N10 position [1] [6]. This enables more potent inhibition of tetrahydrofolate regeneration, depleting nucleotide pools and halting DNA/RNA synthesis. Despite superior in vitro enzyme inhibition, preclinical studies in murine leukemia models revealed overlapping cytotoxicity profiles. A 2009 study comparing both drugs against acute lymphoblastic leukemia cell lines and xenografts found near-equivalent in vivo efficacy, with Aminopterin showing marginally lower minimum survival fractions in 3 of 15 cell lines [2].
The drugs also differ in cellular uptake kinetics. Aminopterin’s transport into cells via the Reduced Folate Carrier is more efficient, and its polyglutamated forms exhibit greater intracellular retention and prolonged target inhibition [6]. These properties have renewed interest in Aminopterin as a potential therapeutic alternative where Methotrexate resistance emerges from impaired polyglutamation or transport [1] [6].
The synthesis of Aminopterin involves multi-step conjugation of pteridine, p-aminobenzoic acid, and glutamic acid precursors. Key stages include:
Aminopterin’s inherent instability arises from:
Table 2: Degradation Pathways of Aminopterin Under Environmental Stress
Stress Factor | Primary Degradation Pathway | Resultant Compounds | Impact on Potency |
---|---|---|---|
Light (UV-Vis) | C9–N10 bond cleavage | Pterin-6-carboxaldehyde + p-aminobenzoylglutamate | Complete loss |
Heat (>40°C) | Glutamate linkage hydrolysis | Pteroyl fragment + free glutamate | Complete loss |
Acidic pH | Depurination at C6 | 2,4-Diaminopteridine-6-carboxaldehyde | Partial loss |
These instability issues necessitated specialized storage (light-resistant containers, -20°C, inert atmosphere) and contributed to its discontinuation. The U.S. Environmental Protection Agency classifies Aminopterin as an "extremely hazardous substance" under the Emergency Planning and Community Right-to-Know Act (42 U.S.C. 11002), mandating strict handling protocols [1] [3]. Despite these challenges, modern analytical techniques (e.g., HPLC-mass spectrometry) enable precise stability monitoring, supporting its investigational use in hybridoma selection media like HAT (Hypoxanthine-Aminopterin-Thymidine) for monoclonal antibody production [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7